N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide are formed as intermediates in the synthesis of the active pharmaceutical ingredient lorazepam .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, in the compound C15H11Cl2NO2, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide has a melting point of 159-161 °C, a boiling point of 565.0±50.0 °C, and a density of 1.452±0.06 g/cm3 .Scientific Research Applications
Synthetic Chemistry and Reaction Mechanisms
- Novel Synthesis Approaches: Research has explored innovative synthetic routes and reaction mechanisms, such as the ANRORC rearrangement in producing pyrazolo[5,1-c][1,2,4]triazine derivatives. This method involves the addition of a nucleophile, ring opening, and ring closure, followed by N-formylation, demonstrating a complex reaction pathway for synthesizing pyrazole derivatives (Ledenyova et al., 2018).
Biological Evaluation and Potential Therapeutic Applications
- Anticancer and Anti-inflammatory Agents: Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit significant bioactivity, suggesting potential for therapeutic applications (Rahmouni et al., 2016).
- Nematocidal Activity: Fluorine-containing pyrazole carboxamides have shown good nematocidal activity against M. incognita, indicating their potential use in agricultural pest control (Zhao et al., 2017).
Material Science and Optical Applications
- Optical Nonlinearity: N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, demonstrating potential applications in optical limiting devices. This research identifies specific compounds with high nonlinearity, suitable for technological applications in light modulation and protection (Chandrakantha et al., 2013).
Antimicrobial and Biofilm Reduction
- Biofilm Formation Inhibition: Certain pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in Staphylococcus aureus strains. This finding highlights the potential of these compounds to serve as anti-virulence agents against bacterial infections (Cascioferro et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-2-24-10-9-17(23-24)19(26)22-16-8-7-12(20)11-14(16)18(25)13-5-3-4-6-15(13)21/h3-11H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJGKMMRVVABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.